Amonafide Retains Full Cytotoxic Potency in P-Glycoprotein-Overexpressing Multidrug Resistant Leukemia Cells, Unlike Classical Topo II Inhibitors
Amonafide demonstrates a differentiated resistance profile compared to classical Topo II inhibitors. In a direct head-to-head study using K562 leukemia cells (wild-type) and the Pgp-overexpressing MDR subline K562/DOX, the LC50 values for classical inhibitors (daunorubicin, doxorubicin, idarubicin, etoposide, mitoxantrone) increased up to 3 log units in the MDR+ subline, whereas amonafide's LC50 remained unchanged [1]. Cyclosporin A reversed MDR resistance for classical inhibitors but had no effect on amonafide potency, confirming Pgp is not involved in amonafide efflux [2]. Bidirectional Caco-2 and MDR1-MDCK assays further validated that amonafide is neither a substrate nor inhibitor of Pgp [3].
| Evidence Dimension | Cytotoxicity (LC50) in MDR+ vs. wild-type cells |
|---|---|
| Target Compound Data | LC50 unchanged in K562/DOX vs. K562 |
| Comparator Or Baseline | Daunorubicin, doxorubicin, idarubicin, etoposide, mitoxantrone: LC50 increased up to 3 log units (≈1000-fold) in K562/DOX |
| Quantified Difference | >1000-fold difference in LC50 fold-change between amonafide and classical inhibitors |
| Conditions | K562 (wild-type) and K562/DOX (Pgp-overexpressing MDR subline) leukemia cells; Pgp expression was ~6.5-fold greater in K562/DOX |
Why This Matters
This provides a strong, quantitative rationale for selecting amonafide in research or preclinical development focused on circumventing Pgp-mediated multidrug resistance in AML and related hematological malignancies.
- [1] Chau M, Christensen JL, Ajami AM, Capizzi RL. Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. Leuk Res. 2008 Mar;32(3):465-73. doi:10.1016/j.leukres.2007.07.017. View Source
- [2] Chau M, et al. Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. Leuk Res. 2008 Mar;32(3):465-73. View Source
- [3] Chau M, et al. Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. Leuk Res. 2008 Mar;32(3):465-73. View Source
